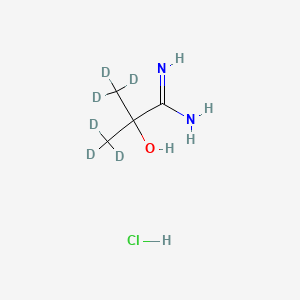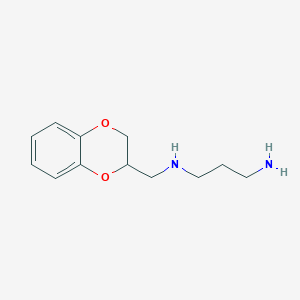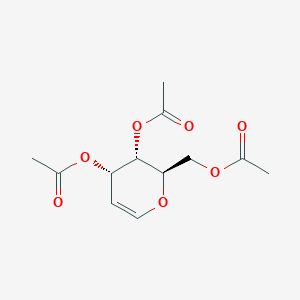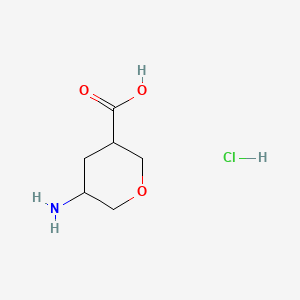
Ethyl 2-(3-(hydroxymethyl)phenoxy)butanoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Ethyl 2-(3-(hydroxymethyl)phenoxy)butanoate is an ester compound characterized by the presence of a phenoxy group attached to a butanoate ester Esters are known for their pleasant odors and are often used in fragrances and flavorings
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 2-(3-(hydroxymethyl)phenoxy)butanoate typically involves the esterification of 3-(hydroxymethyl)phenol with ethyl 2-bromobutanoate. The reaction is carried out in the presence of a base such as potassium carbonate in an aprotic solvent like dimethylformamide (DMF). The reaction mixture is heated to facilitate the formation of the ester bond.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, purification techniques such as distillation and recrystallization are employed to obtain the final product.
Chemical Reactions Analysis
Types of Reactions
Ethyl 2-(3-(hydroxymethyl)phenoxy)butanoate can undergo various chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to form a carboxylic acid.
Reduction: The ester group can be reduced to form an alcohol.
Substitution: The phenoxy group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used under acidic conditions.
Reduction: Lithium aluminum hydride (LiAlH4) is commonly used for the reduction of esters to alcohols.
Substitution: Nucleophiles such as sodium methoxide (NaOMe) can be used for substitution reactions.
Major Products Formed
Oxidation: Formation of 2-(3-carboxyphenoxy)butanoic acid.
Reduction: Formation of 2-(3-(hydroxymethyl)phenoxy)butanol.
Substitution: Formation of substituted phenoxy derivatives.
Scientific Research Applications
Ethyl 2-(3-(hydroxymethyl)phenoxy)butanoate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of fragrances, flavorings, and other specialty chemicals.
Mechanism of Action
The mechanism of action of ethyl 2-(3-(hydroxymethyl)phenoxy)butanoate involves its interaction with specific molecular targets. The phenoxy group can interact with enzymes and receptors, potentially modulating their activity. The ester group can undergo hydrolysis to release the active phenol derivative, which can further interact with biological pathways.
Comparison with Similar Compounds
Similar Compounds
Ethyl 2-(4-(hydroxymethyl)phenoxy)butanoate: Similar structure but with the hydroxymethyl group in the para position.
Methyl 2-(3-(hydroxymethyl)phenoxy)butanoate: Similar structure but with a methyl ester instead of an ethyl ester.
Ethyl 2-(3-(methoxymethyl)phenoxy)butanoate: Similar structure but with a methoxymethyl group instead of a hydroxymethyl group.
Uniqueness
This compound is unique due to the specific positioning of the hydroxymethyl group on the phenoxy ring, which can influence its reactivity and interactions with other molecules. This uniqueness makes it a valuable compound for research and industrial applications.
Properties
Molecular Formula |
C13H18O4 |
|---|---|
Molecular Weight |
238.28 g/mol |
IUPAC Name |
ethyl 2-[3-(hydroxymethyl)phenoxy]butanoate |
InChI |
InChI=1S/C13H18O4/c1-3-12(13(15)16-4-2)17-11-7-5-6-10(8-11)9-14/h5-8,12,14H,3-4,9H2,1-2H3 |
InChI Key |
VUOPYRZSTICNHI-UHFFFAOYSA-N |
Canonical SMILES |
CCC(C(=O)OCC)OC1=CC=CC(=C1)CO |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![6-[3,7-Dimethyl-9-(2,6,6-trimethylcyclohexen-1-yl)nona-2,4,6,8-tetraenoyl]oxy-3,4,5-trihydroxyoxane-2-carboxylic acid](/img/structure/B13898003.png)
![9-(methylsulfanylmethyl)-6,6a,8,9,10,10a-hexahydro-4H-indolo[4,3-fg]quinoline-7-carbonitrile](/img/structure/B13898006.png)

![1-(Benzenesulfonyl)-2-bromo-4-chloro-pyrrolo[3,2-C]pyridine](/img/structure/B13898013.png)

![tert-butyl 4-(1H-pyrrolo[3,2-b]pyridin-5-yl)piperazine-1-carboxylate](/img/structure/B13898032.png)


![Tert-butyl N-(7-bromoimidazo[2,1-F][1,2,4]triazin-4-YL)carbamate](/img/structure/B13898051.png)


![5-Fluoro-2-methyl-7H-pyrrolo[2,3-D]pyrimidine](/img/structure/B13898083.png)

![5-bromo-7H-dibenzo[c,g]carbazole](/img/structure/B13898114.png)
